molecular formula C9H5Cl2N3 B8453602 3,5-Dichloro-4-(pyridin-4-yl)pyridazine

3,5-Dichloro-4-(pyridin-4-yl)pyridazine

Cat. No.: B8453602
M. Wt: 226.06 g/mol
InChI Key: WSTJKSJTAZUTNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-4-(pyridin-4-yl)pyridazine is a useful research compound. Its molecular formula is C9H5Cl2N3 and its molecular weight is 226.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H5Cl2N3

Molecular Weight

226.06 g/mol

IUPAC Name

3,5-dichloro-4-pyridin-4-ylpyridazine

InChI

InChI=1S/C9H5Cl2N3/c10-7-5-13-14-9(11)8(7)6-1-3-12-4-2-6/h1-5H

InChI Key

WSTJKSJTAZUTNO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(N=NC=C2Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of compound 5-chloro-4-(pyridin-4-yl)pyridazin-3(2H)-one (2.5 g, 12 mmol) in POCl3 (20 mL) was heated at 120° C. for 3 h. After this time, the reaction mixture was cooled to RT. The reaction mixture was concentrated under reduced pressure. The obtained residue was treated with ice-cold saturated aqueous NaHCO3. The formed precipitate was collected by filtration and washed with water to give the title compound, 3,5-dichloro-4-(pyridin-4-yl)pyridazine as an off-white solid (1.8 g, 67%). LC/MS (method A): RT=0.70 min, (M+H)+=226.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.